N-(6-chloro-1,3-benzothiazol-2-yl)guanidine

Antioxidant Medicinal Chemistry SAR

N-(6-Chloro-1,3-benzothiazol-2-yl)guanidine (CAS 50739-43-0) is a heterocyclic compound belonging to the 2-guanidinobenzothiazole class. Its core structure features a benzothiazole ring with a chlorine atom at the 6-position and a guanidine group at the 2-position.

Molecular Formula C8H7ClN4S
Molecular Weight 226.68
CAS No. 50739-43-0
Cat. No. B2939709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-chloro-1,3-benzothiazol-2-yl)guanidine
CAS50739-43-0
Molecular FormulaC8H7ClN4S
Molecular Weight226.68
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)SC(=N2)N=C(N)N
InChIInChI=1S/C8H7ClN4S/c9-4-1-2-5-6(3-4)14-8(12-5)13-7(10)11/h1-3H,(H4,10,11,12,13)
InChIKeyZXLLIQSDONCKRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Chloro-1,3-benzothiazol-2-yl)guanidine (CAS 50739-43-0): Baseline Profile and Class Positioning for Scientific Procurement


N-(6-Chloro-1,3-benzothiazol-2-yl)guanidine (CAS 50739-43-0) is a heterocyclic compound belonging to the 2-guanidinobenzothiazole class [1]. Its core structure features a benzothiazole ring with a chlorine atom at the 6-position and a guanidine group at the 2-position. This scaffold is recognized for its capacity to engage in multiple hydrogen-bonding interactions with biological targets, a property that underpins the broad-spectrum antimicrobial, antitubercular, and enzyme inhibitory potential reported across the class [2]. Commercially, the compound is typically offered at 95–97% purity and is primarily positioned as a versatile intermediate for medicinal chemistry and agrochemical discovery programs .

Why N-(6-Chloro-1,3-benzothiazol-2-yl)guanidine Cannot Be Simply Replaced by Other 6-Substituted Benzothiazole Guanidines


Generic substitution within the 6-substituted benzothiazole guanidine series is not straightforward due to the profound impact of the 6-position substituent on both electronic properties and biological target engagement. Data from structure-activity relationship (SAR) studies on related series demonstrate that replacing the electron-withdrawing chlorine atom with an electron-donating group like methyl or methoxy can invert selectivity between biological targets or drastically reduce potency by over an order of magnitude [1]. Furthermore, the chlorine atom contributes to a distinct electrostatic potential surface and a higher computed lipophilicity (XLogP3 = 2.0) compared to its hydrogen or fluoro analogs, which directly influences membrane permeability and non-specific protein binding [2]. Therefore, assuming functional interchangeability without rigorous side-by-side validation introduces a high risk of assay failure and SAR discontinuity in lead optimization campaigns.

Quantitative Differentiation Guide for N-(6-Chloro-1,3-benzothiazol-2-yl)guanidine vs. Closest Analogs


Antioxidant Capacity: 6-Cl Derivative Outperforms 6-OCH3 Analog in DPPH Radical Scavenging

In a comparative study of guanidinyl benzothiazole derivatives, the introduction of an electron-withdrawing chlorine substituent at the 6-position was associated with enhanced antioxidant activity. The unsubstituted or 6-methoxy variants demonstrated weaker radical scavenging, establishing the 6-chloro configuration as a key pharmacophoric element for this activity within the series [1]. The target compound's electronic profile is directly correlated with this improved performance.

Antioxidant Medicinal Chemistry SAR

Differential Hv1 Proton Channel Inhibition vs. 2-Guanidino-Benzimidazole (2GBI) Reference Standard

In a study evaluating guanidinothiazole derivatives as inhibitors of the human voltage-gated proton channel Hv1, the reference standard 2-guanidino-benzimidazole (2GBI) and 2-guanidino-benzothiazole (GBTA, the non-chlorinated parent scaffold) were directly compared [1]. While the specific 6-chloro derivative was not tested, the related (5-trifluoromethyl-1,3-benzothiazol-2-yl)guanidine (compound [3]) exhibited a distinct IC50 of 200 µM and an apparent Kd value derived from Hill fits, demonstrating that benzothiazole substitution profoundly modulates channel inhibition potency [1]. This positions the 6-chloro derivative as a structurally distinct probe in the Hv1 inhibitor toolbox, with the potential to fill a potency gap between the unsubstituted GBTA and the CF3 analog.

Ion Channel Electrophysiology Tool Compound

Mycobacterium tuberculosis EthR2 Inhibitor Scaffold: 6-Cl as a Unexplored Variant of a Co-crystallized Fragment

Fragment-based screening against the M. tuberculosis transcriptional repressor EthR2 identified 1-(1,3-benzothiazol-2-yl)guanidine (the non-substituted parent scaffold) as a validated hit, confirmed by X-ray crystallography (PDB: 6HRZ) [1]. This provides a direct structural rationale for the scaffold's target engagement. The 6-chloro variant represents a direct, commercially available derivative that has not yet been co-crystallized or evaluated in this specific anti-TB target context, offering a clear path for fast-follower fragment elaboration or scaffold-hopping studies.

Tuberculosis Fragment-Based Drug Discovery Transcriptional Regulator

Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. 6-F and 6-CH3 Analogs

Computed physicochemical properties provide a quantifiable basis for differentiating N-(6-chloro-1,3-benzothiazol-2-yl)guanidine from its closest analogs [1][2]. The 6-chloro substituent confers a higher calculated lipophilicity (XLogP3 = 2.0) compared to the 6-fluoro analog (XLogP3 ~1.0-1.2), while maintaining a moderate topological polar surface area (TPSA = 106 Ų). This combination is often associated with improved passive membrane permeability without a significant solubility penalty, a balance that is distinct from the 6-methyl (higher lipophilicity, XLogP3 ~2.5) and 6-methoxy (lower lipophilicity, XLogP3 ~1.3) derivatives [2].

Physicochemical Properties Drug Design Procurement Specification

Optimal Research and Industrial Application Scenarios for N-(6-Chloro-1,3-benzothiazol-2-yl)guanidine


Medicinal Chemistry: Lead Optimization of Antimycobacterial Agents

Building on the co-crystallized 1-(1,3-benzothiazol-2-yl)guanidine fragment hit against M. tuberculosis EthR2 (PDB 6HRZ) [1], procurement teams should source the 6-chloro derivative to initiate a fast-follower fragment elaboration campaign. The chlorine atom serves as both a potential halogen bond donor/acceptor and a lipophilic handle for improving binding affinity, making it a strategic choice for scaffold-hopping and structure-based drug design aimed at overcoming ethionamide resistance.

Chemical Biology: Novel Hv1 Proton Channel Tool Compound Development

For electrophysiology labs studying the human voltage-gated proton channel Hv1, the 6-chloro-1,3-benzothiazol-2-yl)guanidine scaffold represents an unexplored substitution pattern adjacent to the characterized CF3 and unsubstituted analogs [2]. Procuring this compound enables the synthesis of a novel tool compound library to map the Hv1 inhibitor binding pocket and potentially identify a more selective probe with a differentiated off-target profile for immunological or cancer pH-regulation studies.

Agrochemical Discovery: Protoporphyrinogen Oxidase (PPO) Inhibitor Scaffold

Benzothiazole derivatives are a privileged scaffold for PPO inhibition, a key target for herbicide development . The 6-chloro-1,3-benzothiazol-2-yl)guanidine provides a unique starting point for an agrochemical discovery program, with the chlorine substituent designed to improve metabolic stability in planta. Its commercial availability at 95-97% purity from multiple suppliers facilitates rapid in-vivo herbicidal screening and structure-activity relationship studies.

Fragment-Based Screening Library Expansion

As a 'Rule of 3' compliant fragment (MW < 250, ClogP < 3, HBD = 2, HBA = 3), N-(6-chloro-1,3-benzothiazol-2-yl)guanidine is an ideal candidate for inclusion in a diverse fragment library for target-based screening campaigns [3]. Its balanced physicochemical properties and the ability of the guanidine group to form strong, directional hydrogen bonds with protein targets make it a high-value fragment for identifying novel chemical starting points across multiple therapeutic areas, including oncology and infectious disease.

Quote Request

Request a Quote for N-(6-chloro-1,3-benzothiazol-2-yl)guanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.